![molecular formula C14H17N3O2 B1525084 2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide CAS No. 1315376-78-3](/img/structure/B1525084.png)

2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

Overview

Description

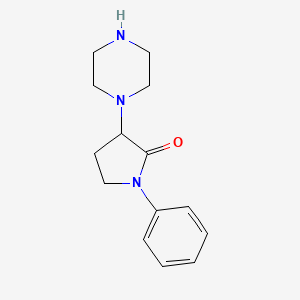

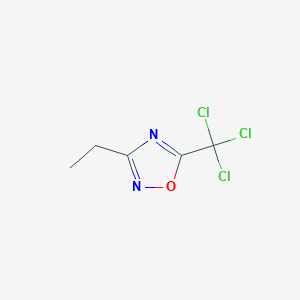

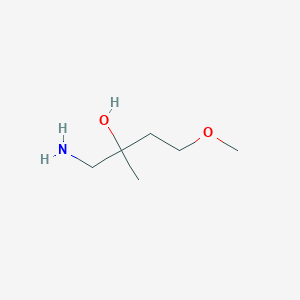

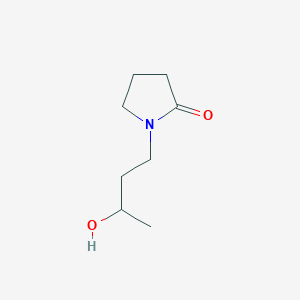

The compound “2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide” is a type of phenyl-conjugated oligoene dye . It is synthesized by chemical methods and has been used as a sensitizer in dye-sensitized solar cells (DSSCs) .

Synthesis Analysis

The synthesis of this compound involves a chemical method . It has been used in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis

The compound is involved in the [2+2+2] cycloaddition, an atom-efficient and group tolerant process for the synthesis of carbo- and heterocycles . This process involves the formation of several C–C bonds in a single step .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are determined through various methods. The absorption maximum (λmax) is analyzed from the UV-Visible NIR spectrum, and the molar extinction coefficient is calculated from the λmax value . The reversibility of electron transfer processes is obtained from cyclic-voltammograms . Cathodic and anodic redox potentials are used to determine the HOMO-LUMO values .Scientific Research Applications

Synthesis and Characterization

- The compound has been synthesized and characterized to explore its properties. Studies have included the analysis of electronic properties through ultraviolet–visible absorption spectroscopy and thermal analysis using TG-DTA, highlighting its potential in materials science and chemistry S. Kotteswaran, M. Senthil Pandian, P. Ramasamy, 2016.

Biological Applications

- Research has explored its analogs for the inhibition of dynamin GTPase, indicating its potential in the development of inhibitors for cellular processes such as clathrin-mediated endocytosis. This could lead to applications in treating diseases related to cellular transport mechanisms C. Gordon et al., 2013.

Material Science Applications

- In the realm of materials science, derivatives of the compound have been studied for their electrochemical behavior in different mediums, offering insights into their use in electronic and photonic devices. The findings point towards potential applications in creating new types of electronic materials J. David et al., 1995.

Mechanofluorochromic Properties

- The mechanofluorochromic properties of related acrylamide derivatives have been examined, indicating their potential in developing smart materials that change optical properties in response to mechanical stimuli. Such materials are valuable in sensors, displays, and security applications Qing‐bao Song et al., 2015.

Antimicrobial Activity

- Analogous compounds have been synthesized and screened for antimicrobial activity, suggesting their potential in developing new antimicrobial agents. This research contributes to the ongoing search for novel compounds to combat resistant microbial strains S. G. Badne et al., 2011.

Mechanism of Action

Target of Action

It is synthesized for use in electrochemical cell applications , suggesting that its targets could be related to these systems.

Mode of Action

The mode of action of 2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide involves its interaction with its targets in the electrochemical cell. The compound is used as a sensitizer in dye-sensitized solar cells (DSSCs) . The sensitizer’s role is to absorb light and generate electrons, which are then injected into the conduction band of the photoanode material .

Biochemical Pathways

Given its role in dsscs, it likely influences the electron transfer processes within these systems .

Result of Action

The result of the action of this compound is the generation of an electric current in DSSCs . The compound absorbs light and generates electrons, which are then transferred to the photoanode material, contributing to the generation of electricity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of light absorption and electron generation can be affected by the intensity and wavelength of the incident light . Additionally, the stability and efficacy of the compound may be influenced by the temperature and the chemical environment within the DSSC .

Properties

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-17(2)10-12(8-15)14(18)16-9-11-4-6-13(19-3)7-5-11/h4-7,10H,9H2,1-3H3,(H,16,18)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHNXGBJWITHHB-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)NCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)

![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)

![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)

![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)